molecular formula C15H13NO4 B5778267 3,4-dimethylphenyl 2-nitrobenzoate

3,4-dimethylphenyl 2-nitrobenzoate

Cat. No.: B5778267
M. Wt: 271.27 g/mol
InChI Key: ZSPQIQDWQJMQRC-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group attached to the benzene ring, which is further substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 3,4-dimethylphenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethylphenol and 2-nitrobenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.

Major Products

    Reduction: 3,4-Dimethylphenyl 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3,4-Dimethylphenol and 2-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethylphenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 2-nitrobenzoate depends on its chemical reactivity and the specific context of its application. For instance, in biological systems, the compound may interact with cellular targets through its nitro and ester functional groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrophenyl 3,4-dimethylbenzoate: The positions of the nitro and ester groups are reversed, leading to different chemical properties and reactivity.

    3,4-Dimethylphenyl 4-nitrobenzoate: The nitro group is positioned differently on the benzene ring, affecting its directing effects in substitution reactions.

Uniqueness

3,4-Dimethylphenyl 2-nitrobenzoate is unique due to the specific positioning of the nitro and ester groups, which influences its chemical reactivity and potential applications. The presence of the nitro group at the 2-position of the benzoate moiety provides distinct electronic and steric effects that differentiate it from other similar compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-7-8-12(9-11(10)2)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPQIQDWQJMQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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